2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound that features a benzofuro[3,2-d]pyrimidinone core structure
Preparation Methods
The synthesis of 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide involves several steps. One common method includes the aza-Wittig reaction, which is used to form the benzofuro[3,2-d]pyrimidinone core . The reaction conditions typically involve the use of a phosphazene base and a suitable solvent such as dichloromethane. Industrial production methods may involve scaling up this reaction and optimizing conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structural properties make it a candidate for studying enzyme interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds include other benzofuro[3,2-d]pyrimidinone derivatives. What sets 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide apart is its unique combination of a fluorophenyl group and a benzylacetamide moiety, which may confer distinct biological activities. Similar compounds include:
- 2-butylamino-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
- Other derivatives with varying substituents on the benzofuro[3,2-d]pyrimidinone core.
Properties
Molecular Formula |
C26H20FN3O4 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C26H20FN3O4/c1-16-6-8-17(9-7-16)14-28-22(31)15-29-23-20-4-2-3-5-21(20)34-24(23)25(32)30(26(29)33)19-12-10-18(27)11-13-19/h2-13H,14-15H2,1H3,(H,28,31) |
InChI Key |
WXRUFSUTXULDBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.